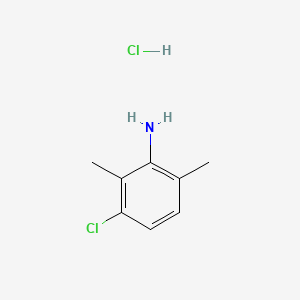

3-Chloro-2,6-dimethylaniline hydrochloride

Beschreibung

Significance and Research Trajectories of Halogenated Anilines

Halogenated anilines are a class of aromatic compounds that have garnered significant attention in chemical and biological research. The introduction of halogen atoms (such as chlorine, bromine, or iodine) onto the aniline (B41778) ring can profoundly influence the molecule's physical, chemical, and biological properties. researchgate.net

Key Research Areas:

Medicinal Chemistry and Drug Discovery: Halogen atoms are frequently incorporated into drug candidates to enhance their therapeutic properties. researchgate.net This can include improving binding affinity to biological targets, increasing metabolic stability, and modifying pharmacokinetic profiles. tcichemicals.com The strategic placement of a halogen can lead to more potent and effective pharmaceuticals. researchgate.net Chloro-containing molecules, in particular, are prevalent in a large number of FDA-approved drugs. nih.gov

Synthetic Chemistry: Halogenated anilines serve as versatile precursors in organic synthesis. nih.gov The halogen atom can act as a leaving group or a directing group in various chemical reactions, including cross-coupling reactions, which are fundamental for constructing complex molecular architectures. nih.gov Research continues to explore new, efficient, and regioselective methods for the halogenation of anilines. nih.gov

Environmental Science: The presence of halogenated anilines in the environment is a subject of study, as they can be formed as byproducts of industrial processes or from the degradation of pharmaceuticals and pesticides. acs.orgrsc.org Research investigates their environmental fate, persistence, and potential for forming disinfection byproducts in water treatment processes. acs.org

Natural Products: While many halogenated anilines are synthetic, some have been identified as natural products biosynthesized by marine organisms, representing a novel class of halogenated natural compounds. nih.govrsc.org

The trajectory of research on halogenated anilines points towards a more refined use in drug design, the development of greener and more selective synthetic methodologies, and a deeper understanding of their environmental impact. researchgate.net

Overview of Academic Relevance of 3-Chloro-2,6-dimethylaniline (B1588688) Hydrochloride

3-Chloro-2,6-dimethylaniline hydrochloride's academic relevance stems primarily from its role as a specialized chemical intermediate. While broad studies on this specific hydrochloride salt are limited, the significance of its parent compound, 3-chloro-2,6-dimethylaniline, and related substituted anilines is well-documented in scientific literature.

The compound is a substituted 2,6-xylidine (2,6-dimethylaniline). This core structure is notably the starting material for the synthesis of important local anesthetics like Lidocaine (B1675312) and Ropivacaine. acs.orglgcstandards.com The presence of the chloro-substituent at the 3-position provides a specific structural motif for researchers aiming to develop new molecules with tailored properties. For example, 3-Chloro-2,6-dimethylaniline is used as a precursor in the synthesis of other chemical reagents, such as 3-cyano-2,4-dimethylchlorobenzene. fishersci.cathermofisher.com

Research into the synthesis of such compounds is also an active area. Studies on the chlorination of 2,6-dialkylanilines focus on controlling the regioselectivity to produce specific isomers like the 3-chloro or 4-chloro derivatives, which is crucial for their utility as pure starting materials. google.com The availability of 3-Chloro-2,6-dimethylaniline allows for its use in creating diverse libraries of compounds for screening in drug discovery and materials science.

Chemical Properties of 3-Chloro-2,6-dimethylaniline and its Hydrochloride Salt Below is an interactive table detailing the key chemical properties of 3-Chloro-2,6-dimethylaniline and its corresponding hydrochloride salt.

| Property | 3-Chloro-2,6-dimethylaniline | This compound |

| CAS Number | 26829-77-6 fishersci.cathermofisher.comchemscene.com | 72725-98-5 chemicalbook.com |

| Molecular Formula | C₈H₁₀ClN fishersci.cathermofisher.comchemscene.com | C₈H₁₁ClN·HCl |

| Molecular Weight | 155.63 g/mol fishersci.cathermofisher.com | ~192.09 g/mol |

| Appearance | White to brown solid or liquid thermofisher.com | Data not widely available |

| Melting Point | 30-32°C fishersci.ca | Data not widely available |

| Boiling Point | 136-138°C at 17 mmHg fishersci.ca | Data not widely available |

| Solubility | Slightly soluble in water fishersci.ca | Generally expected to be more water-soluble |

Note: Data for the hydrochloride salt is less commonly published than for the free base.

Scope and Objectives of Research Inquiry

The primary scope of this article is to provide a focused and scientifically grounded overview of this compound. The objective is to situate the compound within the broader context of halogenated anilines and to elucidate its specific value and applications in contemporary research, based on available scientific literature.

This inquiry aims to:

Define the compound and its general characteristics.

Summarize the significance and research trends of the wider class of halogenated anilines, providing a framework for understanding the subject compound's importance.

Detail the specific academic and research relevance of 3-Chloro-2,6-dimethylaniline and its hydrochloride salt as a synthetic building block.

Present key chemical data in a clear and accessible format.

This article strictly adheres to these objectives, focusing solely on the chemical and research aspects of the compound without delving into unrelated areas.

Eigenschaften

IUPAC Name |

3-chloro-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBACZJGRRMILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498740 | |

| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72725-98-5 | |

| Record name | Benzenamine, 3-chloro-2,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72725-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 3-Chloro-2,6-dimethylaniline (B1588688) Hydrochloride

The generation of 3-chloro-2,6-dimethylaniline hydrochloride relies on precise control of regioselectivity in aromatic substitution reactions. The directing effects of the amino group and the two methyl groups on the aniline (B41778) ring make the introduction of a chlorine atom at the C-3 position a non-trivial synthetic challenge.

Direct electrophilic chlorination of 2,6-dimethylaniline (B139824) often leads to a mixture of isomers, posing significant purification challenges. The primary products are typically the 3-chloro and 4-chloro isomers, with the ratio being highly dependent on the reaction conditions. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. In 2,6-dimethylaniline, the ortho positions (C-2, C-6) are blocked by methyl groups, leaving the para position (C-4) and the meta positions (C-3, C-5) as potential sites for substitution.

The direct chlorination of 2,6-dimethylaniline has been noted as generally unsuitable for the selective preparation of the 4-chloro isomer due to poor yields. google.com A significant challenge is that chlorination of the corresponding acetanilide (B955) (N-(2,6-dimethylphenyl)acetamide) favors the formation of the 3-chloro product, which requires an additional deprotection step. google.com

To overcome these selectivity issues, various strategies have been developed:

Para-Selective Chlorination : To favor the 4-chloro isomer, the reaction can be carried out on the anilinium salt. By dissolving 2,6-dimethylaniline in a solvent like carbon tetrachloride and saturating the solution with hydrogen chloride (HCl) gas, the anilinium hydrochloride salt precipitates. google.com The -NH3+ group is a deactivating, meta-directing group. However, in this heterogeneous system, chlorination proceeds selectively at the para-position, yielding 4-chloro-2,6-dimethylaniline (B43096). google.com The use of zeolite catalysts with specific chlorinating agents has also been shown to provide remarkable para-selectivity. psu.edu

Meta-Selective Chlorination : Achieving high selectivity for the desired 3-chloro isomer requires specific conditions that favor meta-substitution. A process utilizing a mixture of the alkylaniline and sulfuric acid has been shown to be highly effective for selective chlorination in the meta-position. google.com This method can achieve a selectivity of more than 90% for the 3-chloro product, representing a viable route for the synthesis of 3-chloro-2,6-dimethylaniline. google.com

| Method | Reagents | Major Product | Selectivity | Reference |

| Anilinium Salt Chlorination | 2,6-Dimethylaniline, HCl, Cl₂ | 4-Chloro-2,6-dimethylaniline | High para-selectivity | google.com |

| Sulfuric Acid Medium | 2,6-Diethylaniline, H₂SO₄, Cl₂ | 3-Chloro-2,6-diethylaniline (B1582751) | >90% meta-selectivity | google.com |

| Acetanilide Chlorination | N-(2,6-dialkyl)acetanilide, Cl₂ | 3-Chloro-2,6-dialkylacetanilide | Favors 3-chloro isomer | google.com |

| Zeolite Catalysis | Toluene, t-BuOCl, Zeolite HNaX | para-Chlorotoluene | High para-selectivity | psu.edu |

An alternative synthetic strategy involves building the molecule by forming the C-C bonds (alkylation) on a pre-functionalized chloro-aromatic core. This approach circumvents the regioselectivity problems associated with the chlorination of 2,6-dimethylaniline.

A patented method for the preparation of the related compound, 3-chloro-2,6-diethylaniline, demonstrates this principle. The process starts with m-chloroaniline. A metal complex catalyst is prepared by heating a metal or its salt in an aniline or alkylaniline. Ethylene is then introduced under high temperature (150-400°C) and pressure (10-25 MPa), leading to the formation of an ethylated complex. A subsequent metathetical reaction between this complex and m-chloroaniline yields the target 3-chloro-2,6-diethylaniline. google.com This methodology could foreseeably be adapted for the synthesis of 3-chloro-2,6-dimethylaniline by using an appropriate methylating agent instead of ethylene.

The more traditional Friedel-Crafts alkylation of anilines is often problematic because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards electrophilic substitution. google.com However, specialized conditions have been developed to overcome this, such as using at least 1.02 moles of an aluminum halide per mole of aniline, which allows for selective alkylation at the para-position. google.com While not directly applied to this specific isomer, these catalytic alkylation strategies represent a potential synthetic route.

Comprehensive Analysis of Chemical Reactivity

The chemical reactivity of 3-chloro-2,6-dimethylaniline is dictated by the interplay of the nucleophilic primary amino group, the aromatic ring with its electron-donating methyl groups, and the electron-withdrawing chloro substituent.

The primary amino group of 3-chloro-2,6-dimethylaniline is a potent nucleophile, capable of reacting with a variety of electrophiles to form a wide range of derivatives.

A prominent example of this reactivity is its use in the synthesis of the local anesthetic Lidocaine (B1675312). In the first step of the synthesis, the parent compound 2,6-dimethylaniline is treated with α-chloroacetyl chloride. umass.edu The nitrogen atom of the aniline acts as a nucleophile, attacking the highly electrophilic acyl chloride carbon in a nucleophilic acyl substitution reaction to form N-(2,6-dimethylphenyl)chloroacetamide. umass.educhegg.com This reaction showcases the selective reactivity of the amino group even in the presence of other reactive sites.

This intermediate undergoes a second nucleophilic substitution, where a nucleophile such as diethylamine (B46881) attacks the carbon bearing the chlorine atom, displacing it to form the final Lidocaine product. umass.edureddit.com

Furthermore, substituted anilines like 3-chloro-2,6-dimethylaniline can serve as nucleophiles in substitutions on heteroaromatic systems. For instance, 2,3-dimethylaniline (B142581) has been used to displace a chlorine atom from a chloropyrimidine core in the synthesis of a pirinixic acid derivative, a reaction that proceeds via nucleophilic aromatic substitution. mdpi.com

| Reaction Type | Electrophile/Substrate | Product Type | Reference |

| Nucleophilic Acyl Substitution | α-Chloroacetyl chloride | α-Chloro-N-arylacetamide | umass.educhegg.com |

| Nucleophilic Aromatic Substitution | 4,6-Dichloropyrimidine derivative | N-Aryl-aminopyrimidine | mdpi.com |

| SN2 Reaction (on derivative) | N-(Aryl)chloroacetamide + Amine | N-Aryl-glycinamide | umass.edureddit.com |

The oxidation of 3-chloro-2,6-dimethylaniline can lead to a variety of products, depending on the oxidant and reaction conditions. Studies on the parent compound, 2,6-dimethylaniline, provide significant insight into these potential transformations.

The oxidation of 2,6-dimethylaniline using the Fenton process (H₂O₂ and Fe²⁺) has been studied in detail. researchgate.netnih.gov Under these strong oxidizing conditions, a variety of intermediate products were identified, including:

Ring-hydroxylated products : Formation of 2,6-dimethylphenol.

N-oxygenated products : Formation of 2,6-dimethylnitrobenzene.

Quinone formation : Generation of 2,6-dimethylbenzoquinone.

Ring-opened products : Further oxidation leads to the formation of short-chain organic acids such as maleic acid, acetic acid, formic acid, and oxalic acid. researchgate.netnih.gov

It is expected that the oxidation of 3-chloro-2,6-dimethylaniline would follow similar pathways, yielding the corresponding chlorinated analogues of these products. The chlorine atom is generally stable under these oxidative conditions and would remain on the aromatic ring or its fragments. Additionally, kinetic studies have been performed on the periodate (B1199274) oxidation of the related 3-chloro-2-methylaniline (B42847), indicating another relevant oxidative pathway for this class of compounds. researchgate.net

| Oxidizing System | Parent Compound | Potential Products from 3-Chloro-2,6-dimethylaniline | Reference |

| Fenton (H₂O₂/Fe²⁺) | 2,6-Dimethylaniline | 3-Chloro-2,6-dimethylphenol, 3-Chloro-2,6-dimethylnitrobenzene, 3-Chloro-2,6-dimethylbenzoquinone, Ring-opened acids | researchgate.netnih.gov |

| Periodate (IO₄⁻) | 3-Chloro-2-methylaniline | Complex oxidation products | researchgate.net |

Reductive amination provides a powerful and controlled method for the N-alkylation of anilines, including 3-chloro-2,6-dimethylaniline. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ by a mild reducing agent to yield a secondary or tertiary amine. masterorganicchemistry.com

This strategy is highly versatile for installing a wide range of alkyl groups onto the nitrogen atom. masterorganicchemistry.com For electron-deficient anilines, which includes 3-chloro-2,6-dimethylaniline due to the electron-withdrawing nature of the chlorine atom, specific conditions may be required. A system using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in trifluoroacetic acid (TFA) has been shown to be effective for the reductive amination of anilines that have low reactivity under standard conditions. acs.org This allows for the synthesis of a diverse library of N-substituted 3-chloro-2,6-dimethylaniline derivatives. Various other systems, such as those using α-picoline-borane or catalyzed by dibutyltin (B87310) dichloride, are also effective for the reductive amination of anilines. organic-chemistry.org

Conversely, if a synthetic route to 3-chloro-2,6-dimethylaniline were to proceed through a nitrated intermediate, such as 3-chloro-2,6-dimethylnitrobenzene, the final step would be the reduction of the nitro group. This is a fundamental transformation in aniline synthesis, often accomplished using reagents like stannous chloride (SnCl₂) in hydrochloric acid, which reduces the nitro group to a primary amine, forming the hydrochloride salt directly. chegg.com

Reaction Mechanisms and Intermediate Formation

The chemical reactivity of 3-chloro-2,6-dimethylaniline is centrally defined by the nucleophilic character of its amino group. The unshared pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to its role in the synthesis of more complex molecules, most notably in acylation reactions that form amide linkages. A prominent example of this is the synthesis of the Lidocaine precursor, N-(2,6-dimethylphenyl)chloroacetamide. umass.eduacs.orgncert.nic.in While the starting material for Lidocaine synthesis is typically listed as 2,6-dimethylaniline, the principles of its nucleophilic attack are directly applicable to its chlorinated analogue. acs.org

The acylation of the aniline derivative with an acyl halide, such as chloroacetyl chloride, is a classic example of a nucleophilic acyl substitution reaction. ncert.nic.inchegg.comchegg.com The reaction proceeds through a well-established addition-elimination mechanism. umass.educhemistryconnected.com The electrophilicity of the carbonyl carbon in chloroacetyl chloride is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a prime target for nucleophilic attack by the aniline. umass.educhegg.comchemistryconnected.com

The mechanistic pathway begins with the nitrogen's lone pair attacking the carbonyl carbon of chloroacetyl chloride. chegg.com This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is unstable and rapidly collapses. The driving force for this collapse is the reformation of the strong carbon-oxygen double bond. This is achieved by the elimination of the chloride ion, which is an effective leaving group. The final step involves the deprotonation of the nitrogen atom, often facilitated by a weak base present in the reaction mixture, to yield the stable amide product, N-(2,6-dimethylphenyl)chloroacetamide. umass.educhemistryconnected.com

Table 1: Mechanistic Steps in the Acylation of 2,6-Dimethylaniline

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. chegg.com |

| 2 | Tetrahedral Intermediate Formation | A tetrahedral alkoxide intermediate is formed. The original sp² hybridized carbonyl carbon becomes sp³ hybridized. libretexts.orglibretexts.org |

| 3 | Carbonyl Reformation & Leaving Group Elimination | The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a chloride ion (Cl⁻) as the leaving group. umass.edulibretexts.org |

| 4 | Deprotonation | A base, such as sodium acetate (B1210297) or unreacted aniline, removes a proton from the positively charged nitrogen atom to yield the final neutral amide product and hydrochloric acid (HCl). chemistryconnected.comsandiego.edu |

In laboratory and industrial syntheses, this reaction is typically conducted in a solvent such as glacial acetic acid. cerritos.eduacs.org A base, commonly sodium acetate, is added to the reaction mixture. umass.edusandiego.edu The role of sodium acetate is crucial; it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. chemistryconnected.comsandiego.edu By neutralizing the HCl, the base prevents the protonation of the unreacted 2,6-dimethylaniline. If protonated, the aniline's nitrogen lone pair would become unavailable for nucleophilic attack, effectively halting the desired reaction. sandiego.edu

Table 2: Typical Reagents and Conditions for the Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

| Reagent/Condition | Purpose/Role | Representative Sources |

| 2,6-Dimethylaniline | Nucleophile | acs.orgacs.org |

| Chloroacetyl chloride | Acylating agent (Electrophile) | sandiego.eduacs.org |

| Glacial Acetic Acid | Solvent | cerritos.eduacs.org |

| Sodium Acetate | Base to neutralize HCl byproduct | umass.edusandiego.edu |

| 40-50°C | Reaction Temperature | sandiego.educerritos.edu |

The formation of the α-chloro-2,6-dimethylacetanilide intermediate is a critical step, as this molecule contains the necessary framework for the subsequent introduction of the diethylamino group to complete the synthesis of Lidocaine. umass.educerritos.edu The selective reactivity of the acyl chloride over the alkyl chloride portion of chloroacetyl chloride is a key feature of this synthesis, allowing for the clean formation of the amide bond without immediate side reactions at the alkyl chloride site. umass.edusandiego.edu

Applications in Organic Synthesis and Industrial Chemistry

Pharmaceutical Intermediate Synthesis

Substituted anilines are foundational components in medicinal chemistry, serving as starting materials for numerous therapeutic agents.

While the user's prompt mentions 3-Chloro-2,6-dimethylaniline (B1588688) hydrochloride in the context of Lidocaine (B1675312) synthesis, a review of established chemical literature indicates that the primary precursor for the local anesthetic Lidocaine (also known as Xylocaine) is 2,6-dimethylaniline (B139824) . acs.org The synthesis is a well-documented two-step process that highlights key reactions in organic chemistry.

The process begins with the acylation of 2,6-dimethylaniline. acs.orgumass.edu In this first step, 2,6-dimethylaniline is reacted with chloroacetyl chloride, often in a solvent like glacial acetic acid with sodium acetate (B1210297) present. cerritos.edu This reaction forms the intermediate, α-chloro-2,6-dimethylacetanilide. chemistryconnected.comsandiego.edu The chlorine atom in this intermediate originates from the chloroacetyl chloride reagent, not from the aniline (B41778) ring itself.

In the second step, the α-chloro-2,6-dimethylacetanilide undergoes a nucleophilic substitution reaction (specifically, an SN2 displacement) with diethylamine (B46881). umass.educerritos.edu This step forms the final product, Lidocaine. The resulting Lidocaine base can then be converted to its hydrochloride salt to improve water solubility for medical use.

| Lidocaine Synthesis Overview | |

| Starting Material | 2,6-dimethylaniline |

| Key Reagents | 1. Chloroacetyl chloride2. Diethylamine |

| Intermediate | α-chloro-2,6-dimethylacetanilide |

| Final Product | Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) |

In the search for novel antibiotics to combat antimicrobial resistance, compounds that target bacterial virulence factors are of significant interest. uni-salzburg.at One such class of compounds is N-aryl-3-mercaptosuccinimides, which have been identified as potent inhibitors of bacterial enzymes like Pseudomonas aeruginosa elastase (LasB) and Clostridium histolyticum collagenase (ColH). uni-salzburg.at These enzymes are crucial for the bacteria's ability to cause infection. uni-salzburg.at

The general synthesis of these inhibitors involves the reaction of an aniline derivative with mercaptosuccinic acid at elevated temperatures to form the succinimide (B58015) ring. uni-salzburg.at While a wide variety of substituted anilines can be used to create a library of potential inhibitors, the specific use of 3-Chloro-2,6-dimethylaniline in the synthesis of these antivirulence agents is not prominently documented in the reviewed literature. However, the established synthetic route provides a framework where such a precursor could potentially be employed to generate new analogues for biological screening. These inhibitors have shown high selectivity for bacterial enzymes over human ones and demonstrated no cytotoxicity in preclinical models. uni-salzburg.at

The core structure of substituted anilines is a recurring motif in a multitude of bioactive compounds. The strategic placement of substituents on the aniline ring can significantly influence the pharmacological properties of the final molecule. Chloro-substituted anilines, for instance, are precursors in the synthesis of various heterocyclic systems with potential therapeutic applications.

Research into novel heterocycles has shown that compounds like N-[2-(aryl)-3-chloro-4-oxo-azetidin-1-yl]-acetamides, which feature a chloro-substituted azetidinone ring, can be synthesized and screened for antibacterial and antifungal activities. researchgate.net While not directly starting from 3-Chloro-2,6-dimethylaniline, these syntheses illustrate the importance of chloro-aniline derivatives in building complex, biologically active molecules. Similarly, meroterpenoids of the ascochlorin (B1665193) family, which contain a 5-chloroorcylaldehyde moiety, are known for their antibacterial, anticancer, and antiviral activities. mdpi.com The versatility of the aniline functional group allows it to be a key starting point for creating diverse molecular architectures for drug discovery.

Agrochemical Development and Modifiers

Chlorinated anilines are important intermediates in the agrochemical industry for the production of herbicides and other plant protection agents. google.com The presence and position of the chlorine atom can impart specific herbicidal activity to the final product.

While direct applications of 3-Chloro-2,6-dimethylaniline are not extensively detailed, closely related analogues are well-established precursors. For example, 3-chloro-2-methylaniline (B42847) is a crucial raw material for synthesizing quinclorac, a quinolinecarboxylic acid herbicide used to control weeds in rice fields. google.com It is also used to produce the herbicide known as fast barnyardgrass (BAS-514H). patsnap.com Furthermore, patents describe the preparation of 4-chloro-2,6-dialkylanilines as intermediates for plant protection agents, underscoring the value of this class of compounds in agriculture. google.com

Precursors for Specialized Dyes and Pigments

The synthesis of many organic dyes and pigments begins with aromatic amines, including various substituted anilines. These amines serve as the "coupling component" or are diazotized to form diazonium salts, which are then reacted to create azo dyes, a large and commercially important class of colorants. epa.gov

The specific application of 3-Chloro-2,6-dimethylaniline in dye synthesis is not widely published, but related compounds are used. For instance, a patent reveals that 3-chloro-2-methylaniline is a precursor for the synthesis of Dye DB-50. patsnap.com The general principle involves leveraging the amine group to build larger, conjugated systems that absorb light in the visible spectrum, thereby producing color.

Advanced Chemical Building Blocks (e.g., 3-cyano-2,4-dimethylchlorobenzene)

Beyond its use in specific end-products, 3-Chloro-2,6-dimethylaniline serves as a valuable and more advanced chemical building block for creating other specialized reagents. A documented application is its use as a precursor in the synthesis of 3-cyano-2,4-dimethylchlorobenzene. fishersci.com This transformation, which upon subsequent hydrolysis can yield a carboxylic acid, demonstrates its utility in multi-step synthetic sequences where precise substitution patterns are required. fishersci.com

| Application Areas of Chloro-Aniline Derivatives | |

| Field | Example Application |

| Agrochemicals | Intermediate for herbicides like Quinclorac and Dye DB-50. google.compatsnap.com |

| Dyes & Pigments | Precursor for azo dyes and specific colorants. patsnap.com |

| Chemical Synthesis | Starting material for producing 3-cyano-2,4-dimethylchlorobenzene. fishersci.com |

Biochemical Interactions and Biological Systems Research

Modulation of Enzyme Activity

The enzymatic processing of 3-Chloro-2,6-dimethylaniline (B1588688) is anticipated to follow the general pathways established for arylamines, involving Phase I and Phase II metabolic enzymes. These interactions are crucial in determining the compound's residence time in biological systems and its potential for toxicological outcomes.

Cytochrome P450 (CYP) enzymes are central to the Phase I metabolism of a vast array of xenobiotics, including aromatic amines. mdpi.commdpi.com These enzymes catalyze oxidative reactions that can lead to both detoxification and metabolic activation. mdpi.commdpi.com For 2,6-dimethylaniline (B139824), a closely related unconjugated base of the subject compound, metabolism by recombinant human cytochrome P450s and human liver microsomes has been documented. The primary metabolites identified are 4-amino-3,5-dimethylphenol (B131400) and N-(2,6-dimethylphenyl)hydroxylamine. The formation of these metabolites indicates that both ring hydroxylation and N-oxidation are significant metabolic pathways.

The introduction of a chlorine atom at the 3-position of the 2,6-dimethylaniline structure is expected to influence its interaction with CYP enzymes. The electronic properties of the halogen substituent can affect the rate of metabolism. For instance, in studies of 4-halogenated anilines, the electronegativity of the halogen at the C4 position was found to correlate with the rate of oxidative dehalogenation, with fluorine being the most readily eliminated. nih.gov The presence of a chlorine atom, an electron-withdrawing group, on the aniline (B41778) ring may alter the substrate's affinity for the active site of various CYP isoforms and influence the regioselectivity of the oxidation. nih.gov While specific data for 3-Chloro-2,6-dimethylaniline is not available, it is plausible that its metabolism involves a profile of CYP enzymes similar to those that metabolize other anilines, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are known to metabolize a wide range of drugs and xenobiotics. nih.govsandiego.edu

Table 1: Postulated Cytochrome P450-Mediated Reactions for 3-Chloro-2,6-dimethylaniline

| Reaction Type | Potential Product(s) | Significance |

| Ring Hydroxylation | Chloro-hydroxy-dimethylphenols | Detoxification pathway |

| N-Oxidation | N-hydroxy-3-chloro-2,6-dimethylaniline | Formation of a potentially reactive metabolite |

| Dechlorination | 2,6-dimethylaminophenols | Detoxification pathway |

| N-Dealkylation | Not applicable (primary amine) | - |

This table is based on known metabolic pathways of analogous compounds and represents plausible but not experimentally confirmed reactions for 3-Chloro-2,6-dimethylaniline.

Beyond cytochrome P450, other enzyme systems play a critical role in the biotransformation of arylamines. N-acetyltransferases (NATs) are Phase II enzymes that catalyze the acetylation of the amino group of arylamines. nih.govlibretexts.org This process is generally considered a detoxification step, as it leads to the formation of less reactive acetamides. libretexts.org However, the N-hydroxy metabolites formed by CYPs can also be acetylated by NATs, leading to the formation of unstable N-acetoxyarylamines that can decompose to form highly reactive nitrenium ions, which are implicated in the genotoxicity of many aromatic amines.

Studies on substituted anilines have shown that the position of substituents can sterically hinder the acetylation process. nih.gov Specifically, substituents in the ortho position to the amino group can impede acetylation. nih.gov Given that 3-Chloro-2,6-dimethylaniline has two methyl groups in the ortho positions, it is likely that its direct N-acetylation is sterically hindered.

Cellular Responses and Molecular Pathways

The interaction of 3-Chloro-2,6-dimethylaniline hydrochloride with cellular systems can trigger a range of responses, from adaptive changes in gene expression to the initiation of toxicological pathways. These responses are often mediated by the parent compound or its reactive metabolites.

Aromatic amines and their metabolites can induce cellular stress, particularly oxidative stress, which in turn can modulate various signaling pathways. nih.gov Aniline exposure has been shown to lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular macromolecules like lipids, proteins, and DNA. nih.gov This oxidative stress can activate redox-sensitive transcription factors such as NF-κB and AP-1, which control the expression of genes involved in inflammation and cell proliferation. nih.gov

While direct evidence for 3-Chloro-2,6-dimethylaniline is lacking, it is plausible that it could trigger similar signaling cascades. The cholera toxin, for example, alters a cAMP-dependent signaling pathway to promote chloride efflux. nih.gov Although the mechanism is different, this illustrates how xenobiotics can manipulate host cell signaling. The phosphorylation of signaling proteins, such as those in the MAPK/ERK pathway, is another common response to cellular stress induced by chemical agents. mdpi.com

Table 2: Potential Cellular Signaling Pathways Affected by Arylamine Exposure

| Signaling Pathway | Potential Effect | Implication |

| NF-κB Signaling | Activation due to oxidative stress | Pro-inflammatory and pro-proliferative gene expression |

| MAPK/ERK Pathway | Activation | Regulation of cell growth, differentiation, and stress responses |

| PI3K/Akt Pathway | Modulation | Regulation of cell survival and apoptosis |

| cAMP-dependent pathways | Potential for alteration | Disruption of normal cellular function |

This table represents general responses to arylamine exposure and may not be specific to 3-Chloro-2,6-dimethylaniline.

Cells respond to chemical exposure by altering the expression of genes involved in detoxification and cellular defense. Glutathione S-transferases (GSTs) are a superfamily of Phase II enzymes that play a crucial role in detoxifying xenobiotics by catalyzing their conjugation with glutathione. nih.govnih.gov This process generally renders the compounds more water-soluble and facilitates their excretion. nih.gov The expression of GSTs can be induced in response to chemical stress.

For instance, in certain organisms, the expression of specific GST genes increases when exposed to plant defensive compounds like tannin and ferulic acid. nih.gov Similarly, exposure to certain herbicides can induce GST expression in plants. researchgate.net While no specific data exists for 3-Chloro-2,6-dimethylaniline, it is conceivable that exposure to this compound could lead to changes in the expression of GSTs and other detoxification enzymes as part of a cellular defense mechanism. The expression of genes involved in DNA methylation and demethylation can also be altered in response to environmental stimuli, indicating broad epigenetic responses to xenobiotics. mdpi.comnih.gov

A primary mechanism of toxicity for many aromatic amines is their metabolic activation to electrophilic species that can form covalent adducts with cellular macromolecules, including DNA. nih.govnih.gov The formation of DNA adducts is a critical event in the initiation of chemical carcinogenesis. nih.gov Studies on 2,6-dimethylaniline have shown that it can form DNA adducts in vivo, particularly in the bladder and liver. nih.gov The reaction of N-acetoxy-2,6-dimethylaniline, a reactive metabolite, with DNA has been shown to produce a variety of adducts, including substitutions at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. nih.gov

The pattern of DNA adduct formation for 2,6-dimethylaniline is noted to be unusual compared to other aromatic amines, with a higher proportion of adducts at positions other than the typical C8 of guanine. nih.gov The presence of the chloro-substituent in 3-Chloro-2,6-dimethylaniline could further modify the reactivity of the corresponding nitrenium ion and influence the profile of DNA adducts formed. The cellular response to such DNA damage would involve the activation of DNA repair pathways. If the damage is too extensive or cannot be repaired, it can lead to mutations and potentially initiate carcinogenesis or trigger apoptosis.

Biotransformation and Metabolite Research

The process of biotransformation, or metabolism, is a key determinant of the biological activity and fate of a chemical compound within an organism. For many substituted anilines, metabolism involves a series of enzymatic reactions that can lead to a variety of derivative products, or metabolites. While direct metabolic studies on this compound are not extensively documented in publicly available scientific literature, the potential metabolic pathways can be inferred from research on structurally similar compounds. A significant proposed metabolic pathway for this compound involves reductive dechlorination to form major metabolites such as 2,6-dimethylaniline.

The formation of 2,6-dimethylaniline (also known as 2,6-xylidine) as a metabolite is a focal point of research, particularly in the context of other parent compounds like the local anesthetic lidocaine (B1675312). nih.govnih.gov In these instances, 2,6-dimethylaniline is a well-characterized human metabolite. nih.gov The metabolic pathways for aniline derivatives often include N-oxidation and ring hydroxylation. nih.gov For 2,6-dimethylaniline, further metabolism can occur, leading to other products. For instance, a significant portion of 2,6-dimethylaniline is oxidized and then conjugated to form sulfates or glucuronides of 4-hydroxy-2,6-dimethylaniline.

In studies involving dairy cows treated with lidocaine, 2,6-dimethylaniline was identified as an important metabolite detectable in both meat and milk. nih.gov Further investigation in these animals identified additional metabolites, indicating a complex biotransformation cascade. nih.gov These findings underscore the types of metabolic transformations that substituted anilines can undergo.

Table 1: Identified Metabolites in Dairy Cows Following Lidocaine Administration

| Metabolite Name | Detection Location |

| 2,6-dimethylaniline (DMA) | Meat, Milk, Urine |

| monoethylglycinexylidide (MEGX) | Meat, Milk, Urine |

| 3-OH-lidocaine | Meat, Milk, Urine |

| 4-OH-lidocaine | Urine |

| lidocaine-N-oxide | Urine |

| 4-hydroxy-DMA | Urine |

| This interactive table is based on data from studies on lidocaine metabolism, where 2,6-dimethylaniline is a key metabolite. nih.gov |

A critical area of toxicological research is the formation of adducts, where a compound or its metabolite covalently binds to a biological macromolecule like protein or DNA. The formation of hemoglobin adducts is often used as a biomarker of exposure to aromatic amines. The N-hydroxy metabolite of an aromatic amine can be oxidized to a nitroso derivative, which is reactive and can bind to cysteine residues in hemoglobin. nih.gov

Research has demonstrated the formation of 2,6-dimethylaniline-hemoglobin adducts in both rats and humans following administration of lidocaine. nih.gov This indicates that 2,6-dimethylaniline is metabolized in vivo to its N-hydroxy derivative, N-hydroxy-2,6-dimethylaniline, which then leads to adduct formation. nih.gov Studies have also shown a strong association between the levels of 2,6-dimethylaniline (2,6-DMA) hemoglobin adducts and the risk of bladder cancer in non-smoking individuals, highlighting the toxicological significance of such adducts. nih.gov

Table 2: Hemoglobin Adduct Levels in Humans

| Population | Adduct Association | Finding |

| Patients administered lidocaine | 2,6-dimethylaniline-hemoglobin adducts | Significantly higher levels post-administration. nih.gov |

| Non-smoking individuals | 2,6-DMA hemoglobin adducts | Independently and significantly associated with bladder cancer risk. nih.gov |

| General population | Diverse arylamine-hemoglobin adducts | Higher levels in bladder cancer cases compared to controls. nih.gov |

| This interactive table summarizes findings on hemoglobin adducts related to 2,6-dimethylaniline exposure from various sources. nih.govnih.gov |

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. Comparative studies reveal how these processes can differ between species or under different conditions.

Studies in rats have compared the pharmacokinetics of various dimethylaniline isomers. The elimination rate of 2,6-dimethylaniline from rat plasma was found to be slower than that of aniline itself. researchgate.net This suggests that the presence of a methyl group at the C2-position may suppress the metabolic rate of dimethylaniline derivatives. researchgate.net The primary acetylated metabolites of 2,6-dimethylaniline were formed less extensively compared to other isomers like 2,4- and 3,5-dimethylaniline. researchgate.net

In dairy cows administered lidocaine, the levels of 2,6-dimethylaniline and other metabolites in milk and meat were found to decrease rapidly after application. nih.gov In a human subject who received lidocaine, 2,6-dimethylaniline was detected in breast milk, demonstrating its transfer into this biological fluid. nih.gov

Table 3: Summary of Pharmacokinetic Findings for 2,6-Dimethylaniline

| Biological System | Key Pharmacokinetic Observation |

| Rats | Slower elimination rate from plasma compared to aniline. researchgate.net |

| Rats | Less extensive formation of acetylated metabolites compared to other dimethylaniline isomers. researchgate.net |

| Dairy Cows | Rapid decrease in levels in milk and meat after administration of parent compound (lidocaine). nih.gov |

| Humans | Transfer into breast milk has been demonstrated. nih.gov |

| This interactive table presents a summary of pharmacokinetic research findings for the potential metabolite 2,6-dimethylaniline. nih.govnih.govresearchgate.net |

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 3-Chloro-2,6-dimethylaniline (B1588688) from complex mixtures, including its isomers, which often exhibit similar physical and chemical properties.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of aromatic amines due to its high sensitivity and selectivity. While a specific validated method for 3-Chloro-2,6-dimethylaniline hydrochloride is not extensively documented in publicly available literature, methods for similar aniline (B41778) derivatives in complex matrices like groundwater provide a strong framework. nih.govsemanticscholar.org

A typical LC-MS/MS method for trace analysis of aniline derivatives involves a reverse-phase chromatographic separation followed by detection using electrospray ionization (ESI) in positive ion mode. nih.govsemanticscholar.org The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is critical for distinguishing the target analyte from matrix interferences. For instance, in the analysis of various aniline derivatives, a gradient elution with a C18 column using a mobile phase of water and methanol/acetonitrile with a formic acid modifier has proven effective. nih.govsemanticscholar.org

Table 1: Illustrative LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting |

| LC Column | C18 (e.g., 150 mm x 4.6 mm, 4 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |

| Gradient | Time-programmed gradient from low to high organic phase |

| Flow Rate | 0.3 - 0.8 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~4500 V |

| Desolvation Temp. | ~450-550 °C |

This table presents a generalized set of parameters based on methods for similar analytes. nih.govsemanticscholar.org Specific parameters for this compound would require method development and validation.

Research on other aromatic amines demonstrates the capability of LC-MS/MS to achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it suitable for environmental monitoring and impurity profiling. nih.govpnrjournal.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including chloro-dimethylaniline isomers. A significant challenge in the analysis of aromatic amines is the effective separation of positional isomers, which can be difficult to distinguish based on their mass spectra alone.

Studies have shown that while standard GC-MS can be used, achieving baseline separation of all isomers of chloro-dimethylaniline can be challenging. semanticscholar.orgd-nb.inforesearchgate.net To overcome this, derivatization is often employed. For example, derivatization of chloroaniline isomers with reagents like tosyl chloride can produce derivatives with distinct chromatographic retention times and mass fragmentation patterns, enabling their unambiguous identification and quantification. nih.gov

In a comparative study of analytical methods for aniline derivatives in groundwater, GC-MS and GC-MS/MS were evaluated alongside LC-MS/MS. semanticscholar.orgd-nb.inforesearchgate.net The GC-based methods typically involve a liquid-liquid extraction step to transfer the analytes from an aqueous matrix to an organic solvent prior to injection. While GC-MS/MS offers enhanced sensitivity and selectivity over single quadrupole GC-MS, both techniques have demonstrated reliable quantification of aniline derivatives. semanticscholar.orgd-nb.inforesearchgate.net

Table 2: General GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, HP-35) |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Temperature ramp from ~60 °C to ~300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table represents a general set of parameters. Specific conditions would need to be optimized for the analysis of this compound and its isomers.

The choice between GC-MS and LC-MS/MS often depends on the specific analytical requirements, including the volatility of the analyte, the complexity of the sample matrix, and the need for derivatization.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. For 3-Chloro-2,6-dimethylaniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted benzene (B151609) ring. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. While specific spectra for the target compound are not widely published, data for related compounds like 2,6-dimethylaniline (B139824) hydrochloride and N,N,3-trimethylaniline can serve as a reference for interpreting the expected spectral features. rsc.orgrsc.orgchemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Chloro-2,6-dimethylaniline would exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the methyl groups and the aromatic ring, and C-N and C-Cl stretching vibrations. The IR spectrum of the hydrochloride salt would show additional or shifted bands corresponding to the ammonium (B1175870) salt. IR spectra for the related compounds 3-chloro-2,6-diethylaniline (B1582751) and 2,6-dimethylaniline are available and can be used for comparative purposes. nih.govchemicalbook.comchegg.com

Mass Spectrometry (MS): As a standalone technique, mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the electron ionization (EI) mass spectrum of 3-Chloro-2,6-dimethylaniline, the molecular ion peak would be expected, along with fragment ions resulting from the loss of methyl groups, chlorine, and other characteristic cleavages. This fragmentation pattern serves as a fingerprint for identification.

Table 3: Key Spectroscopic Data for Related Compounds

| Compound | Technique | Key Observations |

| 2,6-Dimethylaniline Hydrochloride | ¹³C NMR | Provides chemical shifts for the carbon atoms in the molecule. chemicalbook.com |

| 2,6-Dimethylaniline | ¹H NMR | Shows signals for aromatic and methyl protons. chemicalbook.com |

| 3-Chloro-2,6-diethylaniline | IR | Characteristic bands for N-H, C-H, and C-Cl stretching. nih.govchemicalbook.com |

This table provides examples of available spectroscopic data for structurally similar compounds.

Application as a Reference Standard for Aromatic Amine Analysis

In analytical chemistry, reference standards are highly pure substances used to calibrate analytical instruments and validate analytical methods. While this compound is commercially available, its specific designation as a certified reference material for the analysis of other aromatic amines is not widely documented. thermofisher.comfishersci.comchemscene.comchemicalbook.com

However, related compounds such as 2,6-dimethylaniline are available as certified reference materials and are used as standards for impurity analysis in pharmaceuticals. sigmaaldrich.comlgcstandards.com This highlights the importance of pure substituted anilines in quality control and regulatory compliance. The use of a closely related compound as a reference standard is plausible, particularly in methods where a suite of aromatic amines is being analyzed simultaneously. In such cases, 3-Chloro-2,6-dimethylaniline could serve as a representative analyte for a particular class of chlorinated and methylated anilines. Its stability as the hydrochloride salt makes it a suitable candidate for a reference material.

The establishment of this compound as a certified reference standard would require rigorous characterization of its purity and stability according to international standards, such as those set by ISO 17034. lgcstandards.com

Environmental Fate and Ecotoxicological Research Considerations

Environmental Occurrence and Distribution Studies

Specific studies detailing the widespread detection of 3-Chloro-2,6-dimethylaniline (B1588688) hydrochloride in water and soil samples are not extensively documented in publicly available literature. However, its potential for environmental distribution can be inferred from its physical properties. The compound is noted as being slightly soluble in water. fishersci.cafishersci.com This characteristic suggests that if released into the environment, it could be transported in aquatic systems, potentially partitioning between the water column and sediment.

Its presence in the environment could be linked to its use as an intermediate in chemical synthesis. fishersci.cafishersci.com For instance, one synthetic process notes that 4-chloro-2,6-dialkylanilines can be produced in high purity without the detectable formation of the 3-chloro-2,6-dialkylaniline isomer, which may influence its prevalence as a byproduct in certain industrial streams. google.com

The environmental persistence of 3-Chloro-2,6-dimethylaniline hydrochloride is determined by how effectively it can be broken down by natural processes. The stability of the chloroaniline structure can contribute to its persistence if efficient degradation pathways are absent. The ultimate fate of the compound is reliant on the degradation mechanisms discussed in the following section.

Degradation Pathways in Environmental Compartments

The degradation of chlorinated anilines, including this compound, is a key focus of environmental research. Both biodegradation and advanced chemical degradation methods are considered for the remediation of sites contaminated with such compounds.

While specific biodegradation studies on this compound are limited, chemical degradation pathways, particularly Advanced Oxidation Processes (AOPs), have been extensively studied for related aromatic compounds. The Fenton process and its variations are prominent among these methods for their effectiveness in breaking down recalcitrant organic pollutants. nih.gov

The conventional Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). nih.govnih.gov These radicals are powerful, non-selective oxidizing agents that can attack organic molecules, leading to their partial or complete mineralization into non-toxic substances like carbon dioxide, water, and inorganic salts. nih.gov

Key aspects of the Fenton process include:

pH Dependence: The reaction is most efficient in acidic conditions, typically within a pH range of 2.5 to 4.0. nih.govnih.gov At a pH above 4, iron precipitates as ferric hydroxide, inhibiting the reaction. nih.gov

Radical Generation: The core reaction is Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻.

Mineralization: In a comparative study on 2-chlorophenol, a related chlorinated aromatic compound, the Fenton process achieved a Dissolved Organic Carbon (DOC) removal of 39%, while the photo-Fenton process significantly improved mineralization to 95-97%. nih.gov

Fenton-like systems offer modifications to the traditional process. For example, using zero-valent iron (ZVI) instead of soluble iron salts minimizes the issue of iron sludge precipitation. nih.gov Another variation involves using persulfate (S₂O₈²⁻) to produce sulfate (B86663) radicals (SO₄•⁻), which are more selective than hydroxyl radicals and can be effective in complex water matrices. nih.gov

Table 1: Key Parameters of Fenton and Fenton-Like Processes for Degradation of Aromatic Compounds

| Parameter | Description | Significance | Source(s) |

|---|---|---|---|

| Process Type | Fenton, Photo-Fenton, Fenton-like (e.g., ZVI/persulfate) | Different systems offer varying efficiencies and operational windows. | nih.govnih.gov |

| Primary Oxidant | Hydroxyl Radical (•OH), Sulfate Radical (SO₄•⁻) | Highly reactive species that initiate the degradation of organic pollutants. | nih.gov |

| Catalyst | Ferrous Ions (Fe²⁺), Zero-Valent Iron (ZVI) | Catalyzes the decomposition of hydrogen peroxide or persulfate to form radicals. | nih.govnih.gov |

| Optimal pH | Acidic (typically 2.5 - 4.0) | Crucial for keeping iron in its soluble, catalytically active form and preventing precipitation. | nih.govnih.gov |

| End Products | Intermediates, CO₂, H₂O, Inorganic Salts | The goal is complete mineralization to non-toxic products. | nih.gov |

Regulatory Frameworks and Environmental Monitoring Requirements

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-2,6-dimethylaniline |

| 4-chloro-2,6-dialkylanilines |

| 2-chlorophenol |

| Hydrogen peroxide |

| Carbon dioxide |

| Ferrous ion (Fe²⁺) |

| Ferric ion (Fe³⁺) |

| Ferric hydroxide |

| Persulfate |

| Chloroanilines |

| Hydroxyl radical |

| Sulfate radical |

Structure Activity Relationship Sar and Analogous Compound Studies

Comparative Analysis of Structural Variants and Isomers

A comparative study of compounds analogous to 3-Chloro-2,6-dimethylaniline (B1588688) hydrochloride reveals how subtle changes in molecular structure can lead to significant differences in physical and chemical properties. These analogs include variations in alkyl group size, the positional isomerism of substituents, and the replacement of methyl groups with other functionalities.

3-Chloro-2,6-diethylaniline (B1582751): Influence of Alkyl Group Size on Reactivity and Solubility

Replacing the two methyl groups of 3-Chloro-2,6-dimethylaniline with ethyl groups yields 3-Chloro-2,6-diethylaniline. This modification, while seemingly minor, has a discernible impact on the compound's physicochemical properties, primarily due to the increased size and hydrophobicity of the alkyl substituents.

Reactivity: The ethyl groups, like methyl groups, are electron-donating through the inductive effect (+I). This effect increases the electron density on the benzene (B151609) ring and the nitrogen atom of the amino group. However, the larger steric bulk of the ethyl groups flanking the amino group provides greater steric hindrance. This increased hindrance can affect the reactivity of the amino group, for instance, in acylation or alkylation reactions, potentially slowing down the reaction rate compared to its dimethyl analog. rsc.org Studies on ortho-substituted anilines have shown that bulky substituents can physically obstruct the approach of reagents to the amino lone pair. quora.com

Solubility: The solubility of amines in water is a balance between the ability of the amino group to form hydrogen bonds and the hydrophobicity of the hydrocarbon portion of the molecule. ncert.nic.in Lower aliphatic amines are generally soluble in water due to hydrogen bonding. ncert.nic.in However, as the size of the alkyl group increases, the hydrophobic character of the molecule becomes more dominant, leading to a decrease in water solubility. ncert.nic.inbyjus.com Therefore, 3-Chloro-2,6-diethylaniline, with its larger ethyl groups, is expected to be less soluble in water than 3-Chloro-2,6-dimethylaniline.

Table 1: Comparison of Physical Properties

| Property | 3-Chloro-2,6-dimethylaniline | 3-Chloro-2,6-diethylaniline |

| Molecular Formula | C₈H₁₀ClN | C₁₀H₁₄ClN nih.govsigmaaldrich.comscbt.com |

| Molecular Weight | 155.63 g/mol | 183.68 g/mol nih.govsigmaaldrich.comscbt.com |

| Physical Form | Fused solid or clear liquid as melt youtube.com | Liquid sigmaaldrich.com |

| Solubility in water | Slightly soluble quora.com | Expected to be lower than the dimethyl analog |

4-Chloro-2,6-dimethylaniline (B43096): Positional Isomerism and Chromatographic Behavior

Positional isomerism, where substituents occupy different positions on the benzene ring, can significantly alter a compound's properties. 4-Chloro-2,6-dimethylaniline is a positional isomer of 3-Chloro-2,6-dimethylaniline, with the chlorine atom shifted from the meta (position 3) to the para (position 4) position relative to the amino group.

Chromatographic Behavior: The separation of closely related isomers like chloro-dimethylaniline derivatives can be challenging, particularly using gas chromatography (GC). tandfonline.com The retention characteristics are influenced by factors such as molecular weight and the spatial arrangement of the substituents, which affect the molecule's interaction with the stationary phase. oup.com For instance, studies have shown that the separate quantification of isomers like 2,4- and 2,6-dimethylaniline (B139824) can be difficult with standard GC methods. tandfonline.comsemanticscholar.org The separation of 3-chloro and 4-chloro isomers of aniline (B41778) can also be only partially achieved on certain GC columns. epa.gov While specific comparative data for the GC separation of 3-chloro-2,6-dimethylaniline and 4-chloro-2,6-dimethylaniline is not abundant, the general difficulty in separating positional isomers of substituted anilines suggests that specialized chromatographic conditions or alternative techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) might be necessary for their effective resolution. tandfonline.comsemanticscholar.orgnih.gov

Table 2: Comparison of Isomer Properties

| Property | 3-Chloro-2,6-dimethylaniline | 4-Chloro-2,6-dimethylaniline |

| IUPAC Name | 3-chloro-2,6-dimethylaniline youtube.com | 4-chloro-2,6-dimethylaniline |

| CAS Number | 26829-77-6 youtube.com | 24596-18-7 |

| Molecular Weight | 155.63 g/mol | 155.62 g/mol |

| Chromatographic Separation | Challenging to separate from positional isomers by GC | Challenging to separate from positional isomers by GC |

2,6-Dichloroaniline: Enhanced Electrophilic Reactivity and Steric Effects

Replacing the two electron-donating methyl groups in the 2 and 6 positions with electron-withdrawing chlorine atoms gives 2,6-Dichloroaniline. nih.gov This substitution dramatically alters the electronic and steric environment of the molecule.

Enhanced Electrophilic Reactivity (of the ring): The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions because its lone pair of electrons can be delocalized into the benzene ring. chemistrysteps.com In 3-Chloro-2,6-dimethylaniline, the two methyl groups further activate the ring. In contrast, the two chlorine atoms in 2,6-Dichloroaniline are deactivating due to their inductive effect (-I), which withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to aniline or 3-Chloro-2,6-dimethylaniline.

Steric Effects: The presence of substituents in both ortho positions relative to the amino group creates significant steric hindrance. rsc.org In 2,6-Dichloroaniline, the two chlorine atoms sterically hinder the amino group. This steric inhibition can affect reactions involving the nitrogen atom, similar to the effect of the two methyl groups in 3-Chloro-2,6-dimethylaniline. However, the primary influence of the chloro substituents is electronic. The strong electron-withdrawing nature of the two chlorine atoms significantly reduces the basicity of the amino group, making 2,6-Dichloroaniline a much weaker base than aniline or its alkyl-substituted counterparts. journaleras.com

Elucidation of Substituent Effects on Chemical and Biological Properties

The nature and position of substituents on the aniline ring are the primary determinants of the molecule's chemical and biological properties. The interplay between electronic effects (inductive and resonance) and steric effects governs the compound's reactivity, basicity (pKa), and interactions with biological systems.

Chemical Properties:

Basicity (pKa): The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic (higher pKa). chemistrysteps.comresearchgate.net Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making it less basic (lower pKa). chemistrysteps.comresearchgate.net

In 3-Chloro-2,6-dimethylaniline hydrochloride, the two methyl groups at positions 2 and 6 are EDGs, which increase the basicity.

The chlorine atom at position 3 is an EWG, which decreases basicity.

The net effect on the pKa is a composite of these opposing electronic influences, modulated by steric effects from the ortho-methyl groups which can affect the solvation of the corresponding anilinium ion. ncert.nic.in Generally, ortho-substituted anilines are less basic than their para-isomers due to steric hindrance. quora.com

Biological Properties: Substituted anilines are known precursors in the synthesis of various biologically active compounds and are also recognized as environmental contaminants. nih.gov Their biological activity is often linked to their lipophilicity and electronic properties, which are dictated by the substituents.

The presence of a chlorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes.

Substituted chloroanilines have been investigated for their potential as intermediates in the synthesis of compounds with antibacterial activity. mdpi.comnih.gov For example, various substituted chloro- and nitro-anilines are used to create compounds that show moderate to good activity against microorganisms like Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov

The degradation of chloroanilines in the environment by microorganisms is a subject of study, as these compounds can be persistent pollutants. nih.gov

The specific arrangement of substituents in 3-Chloro-2,6-dimethylaniline results in a unique combination of steric and electronic properties that defines its chemical behavior and potential biological footprint.

Future Research Directions and Translational Perspectives

Development of Green Chemistry Synthetic Routes

The traditional synthesis of chlorinated anilines often involves multi-step processes that may utilize hazardous reagents and generate significant waste, posing environmental and safety challenges. mdpi.comdntb.gov.uaresearchgate.net Future research should prioritize the development of "green" synthetic routes for 3-Chloro-2,6-dimethylaniline (B1588688) hydrochloride that align with the principles of sustainable chemistry.

Key areas of focus include:

Catalytic Hydrogenation: Moving away from stoichiometric reductants, the catalytic hydrogenation of the precursor, 1-chloro-2,4-dimethyl-3-nitro-benzene, presents a cleaner alternative. chemicalbook.com Research into highly efficient and selective catalysts, such as novel nano-formulations of platinum, palladium, or nickel, could improve yields and reduce energy consumption.

Environmentally Benign Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water or supercritical fluids is a critical goal. Studies exploring the synthesis of aniline (B41778) derivatives in aqueous systems have shown promise and could be adapted for this specific compound.

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free alternative that can reduce waste and energy input. nih.gov Investigating the mechanochemical synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride from its precursors could lead to a more sustainable industrial process. nih.gov

Alternative Chlorination Strategies: Direct chlorination of 2,6-dimethylaniline (B139824) can be difficult to control and may produce unwanted isomers. google.com Future work could explore regioselective chlorination methods using novel catalytic systems that avoid the use of elemental chlorine and minimize byproduct formation.

The table below summarizes potential green chemistry approaches compared to traditional methods.

| Feature | Traditional Synthesis Methods | Potential Green Chemistry Routes |

| Reagents | Often involve hazardous materials (e.g., chlorine gas, harsh acids). google.comgoogle.com | Use of catalytic systems, milder reagents, and renewable feedstocks. |

| Solvents | Typically rely on volatile organic compounds (VOCs). | Utilization of water, supercritical fluids, or solvent-free conditions (mechanochemistry). nih.gov |

| Energy | May require high temperatures and pressures. google.com | Lower energy consumption through efficient catalysis or alternative energy sources (e.g., microwaves). |

| Waste | Can generate significant amounts of hazardous waste. | Higher atom economy, reduced byproducts, and easier catalyst recycling. |

Rational Design of Novel Pharmaceutical and Agrochemical Derivatives

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and agrochemical development, serving as key intermediates for a wide range of bioactive molecules. nbinno.comresearchgate.netnih.gov The unique substitution pattern of 3-Chloro-2,6-dimethylaniline—featuring both electron-withdrawing (chloro) and electron-donating (methyl) groups—makes it an attractive starting point for the rational design of new compounds.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 3-Chloro-2,6-dimethylaniline and evaluating the biological activity of the resulting derivatives is crucial. For instance, creating a library of amides, sulfonamides, or ureas from the aniline functional group could yield compounds with potent and selective activity. SAR studies on other aniline derivatives have shown that the nature and position of substituents are critical for fungicidal or pharmaceutical efficacy. nih.govicm.edu.plresearchgate.net

Fungicide Development: Substituted anilines are precursors to successful fungicides. nih.gov By mimicking the diaryl amine structure of commercial agents like fluazinam, novel fungicides can be developed. nih.gov Research could involve reacting 3-Chloro-2,6-dimethylaniline with other aromatic systems to create new diarylamine-based compounds and screening them for activity against plant pathogens. nih.gov

Pharmaceutical Scaffolds: Anilines are present in numerous drugs. researchgate.net However, the aniline motif can sometimes be associated with metabolic instability or toxicity. acs.org A promising research direction is the use of 3-Chloro-2,6-dimethylaniline to synthesize more complex heterocyclic systems, which may possess improved pharmacological profiles while retaining desired biological interactions.

The following table outlines potential areas for derivative synthesis and their target applications.

| Derivative Class | Target Application | Rationale |

| Diaryl Amines | Agrochemicals (Fungicides) | Mimics the structure of known broad-spectrum fungicides. nih.gov |

| Amides/Sulfonamides | Pharmaceuticals | Common functional groups in drug molecules, allowing for fine-tuning of properties like solubility and target binding. researchgate.net |

| Triazole Derivatives | Agrochemicals/Pharmaceuticals | The triazole moiety is a well-known pharmacophore in antifungal agents. icm.edu.pl |

| Complex Heterocycles | Pharmaceuticals | Can lead to novel scaffolds with improved safety and efficacy profiles compared to simple anilines. acs.org |

Advanced Biomonitoring and Risk Assessment Methodologies

Chlorinated anilines as a class are recognized as environmentally significant pollutants due to their toxicity to aquatic organisms and their potential for persistence. mdpi.comdntb.gov.uaresearchgate.net Although specific data on 3-Chloro-2,6-dimethylaniline is limited, the known hazards of related compounds necessitate the development of advanced methods for its detection and a thorough assessment of its ecological and human health risks. mdpi.comresearchgate.net

Future research priorities include:

High-Sensitivity Analytical Methods: Developing robust and sensitive analytical techniques is essential for detecting trace amounts of this compound in environmental matrices like water and soil, as well as for workplace air monitoring. uzh.ch Techniques such as online solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should be optimized for this specific compound. acs.orgthermofisher.com

Ecotoxicology Studies: Comprehensive studies are needed to understand the environmental fate and effects of 3-Chloro-2,6-dimethylaniline. This includes assessing its biodegradability, bioaccumulation potential, and acute and chronic toxicity to a range of aquatic species. researchgate.netbesjournal.com Studies on other chloroanilines have shown that they can be toxic and that their biodegradability can be influenced by the presence of other compounds. besjournal.com

In Situ and Real-Time Biomonitoring: The development of on-line biomonitoring systems that use the physiological or behavioral responses of living organisms (e.g., algae, daphnids, fish) could provide early warnings of contamination events in aquatic environments. nih.gov

Human Biomonitoring and Risk Assessment: For occupational settings, methods for human biomonitoring, such as measuring the compound or its metabolites in urine, are needed to assess worker exposure. cdc.gov This data is critical for establishing occupational exposure limits and ensuring worker safety.

| Monitoring/Assessment Area | Required Research Focus | Relevant Techniques |

| Environmental Detection | High-sensitivity quantification in water, soil, and air. | HPLC, GC-MS, Solid-Phase Extraction (SPE). acs.orgthermofisher.comscirp.org |

| Ecotoxicology | Assessing persistence, bioaccumulation, and toxicity to aquatic life. | Standardized OECD tests, biodegradability assays. besjournal.comoup.com |

| Real-Time Monitoring | Early warning systems for water contamination. | On-line multispecies biomonitors, biosensors. nih.gov |

| Occupational Health | Assessing worker exposure levels. | Analysis of urine or blood for parent compound or metabolites. cdc.govcdc.gov |

Exploration in Emerging Materials Science Applications

Polyaniline (PANI) is one of the most studied conducting polymers due to its unique electrical properties and environmental stability. wikipedia.orgyoutube.com The properties of PANI can be tuned by substituting the aniline monomer. The presence of both chloro and methyl groups on the aniline ring of 3-Chloro-2,6-dimethylaniline makes it a compelling monomer for creating novel functional polymers.

Future research in this area should explore:

Synthesis of Substituted Polyanilines: The polymerization of 3-Chloro-2,6-dimethylaniline via chemical or electrochemical methods could yield a new class of polyaniline. The substituents are expected to influence the polymer's properties; for example, they may increase solubility in common organic solvents while altering the electronic and optical characteristics. sjpas.comnih.gov

Characterization of Polymer Properties: Detailed characterization of the resulting polymers is essential. This includes studying their morphology (e.g., using SEM), conductivity, thermal stability (TGA), and spectroscopic properties (FT-IR, UV-Vis). Studies on other substituted polyanilines have shown that substituents significantly impact these features. nih.govconicet.gov.arjmest.org

Applications in Sensors: Substituted polyanilines have shown promise as active materials in chemical sensors. rsc.org The specific functional groups on a polymer derived from 3-Chloro-2,6-dimethylaniline could impart selectivity and sensitivity towards certain analytes, making it a candidate for gas sensors or biosensors.

Conductive Blends and Nanocomposites: Blending the novel polymer with conventional polymers or creating nanocomposites by incorporating materials like manganese dioxide (MnO2) could enhance mechanical properties and create materials for applications such as anti-static coatings or electrodes. wikipedia.orgsjpas.com

| Research Area | Objective | Potential Impact |

| Polymer Synthesis | Create a novel polyaniline from 3-Chloro-2,6-dimethylaniline. | New polymer with unique solubility, electronic, and optical properties. sjpas.comjmest.org |

| Sensor Development | Fabricate and test chemical sensors using the new polymer. | Highly sensitive and selective sensors for environmental or industrial monitoring. nih.govrsc.org |

| Nanocomposites | Incorporate nanoparticles into the polymer matrix. | Materials with enhanced conductivity, thermal stability, or catalytic activity. sjpas.com |